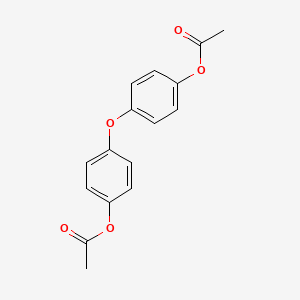
4,4'-Diacetoxydiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diacetoxydiphenyl ether is an organic compound with the molecular formula C16H14O4. It is a derivative of diphenyl ether, where two acetoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diacetoxydiphenyl ether typically involves the acetylation of 4,4’-dihydroxydiphenyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of 4,4’-Diacetoxydiphenyl ether follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound .
化学反応の分析
Types of Reactions
4,4’-Diacetoxydiphenyl ether undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form 4,4’-dihydroxydiphenyl ether.
Oxidation: The compound can be oxidized to form quinones.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,4’-Dihydroxydiphenyl ether.
Oxidation: Quinones and related compounds.
Substitution: Depending on the nucleophile used, products can include amides, thioethers, etc.
科学的研究の応用
4,4’-Diacetoxydiphenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4,4’-Diacetoxydiphenyl ether involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and 4,4’-dihydroxydiphenyl ether, which can further interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
類似化合物との比較
Similar Compounds
4,4’-Dihydroxydiphenyl ether: The parent compound with hydroxyl groups instead of acetoxy groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of acetoxy groups.
4,4’-Dinitrodiphenyl ether: Contains nitro groups instead of acetoxy groups.
Uniqueness
4,4’-Diacetoxydiphenyl ether is unique due to its acetoxy groups, which confer specific chemical reactivity and biological activity. The presence of these groups allows for selective hydrolysis and substitution reactions, making it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
[4-(4-acetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-11(17)19-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)20-12(2)18/h3-10H,1-2H3 |
InChIキー |
CEYHCFWLAASWDU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


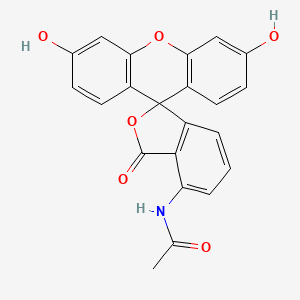
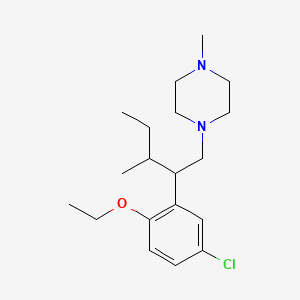
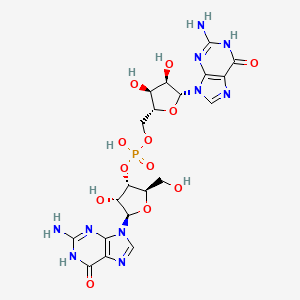
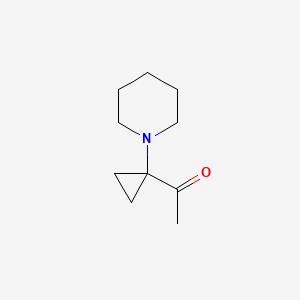
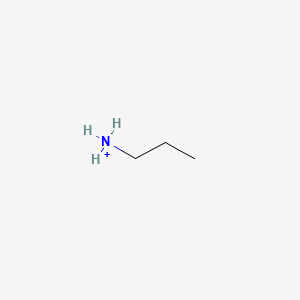

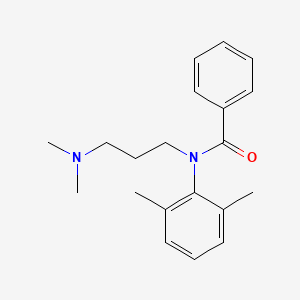
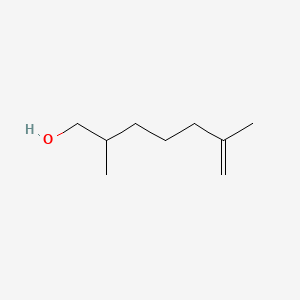
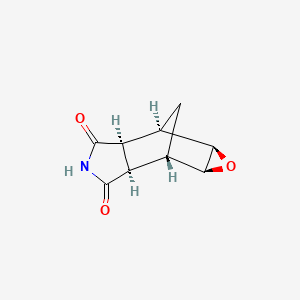
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
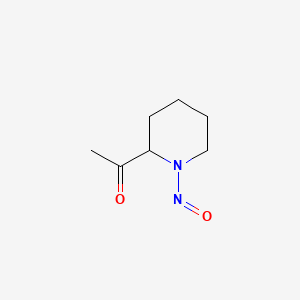

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
